molecular formula C10H16N2O3S B13794448 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

Cat. No.: B13794448
M. Wt: 244.31 g/mol
InChI Key: SHJUSTOVABHKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a butylthiomethyl group and a methyl group attached to the pyrimidine ring, along with a sodiooxy group at position 2. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be achieved through several synthetic routes. One common method involves the reaction of a pyrimidine precursor with butylthiomethyl chloride and sodium hydroxide under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The sodiooxy group can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions, leading to the formation of various substituted pyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its unique structure allows for interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Researchers explore its effects on cellular pathways and its ability to modulate biological processes.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Researchers study these interactions to understand the compound’s effects and to develop new therapeutic strategies.

Comparison with Similar Compounds

5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be compared with other similar compounds, such as:

    5-Methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: This compound lacks the butylthiomethyl group, making it less hydrophobic and potentially altering its biological activity.

    5-(Butylthiomethyl)-5-methyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: The presence of a hydroxy group instead of a sodiooxy group can affect the compound’s reactivity and solubility.

    5-(Butylthiomethyl)-5-methyl-2-chloro-4,6(1H,5H)-pyrimidinedione: The chloro group can make the compound more reactive towards nucleophiles, leading to different substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Researchers explore these properties to develop new applications and to understand the compound’s potential in various fields.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

5-(butylsulfanylmethyl)-5-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3S/c1-3-4-5-16-6-10(2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

SHJUSTOVABHKDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1(C(=O)NC(=O)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.